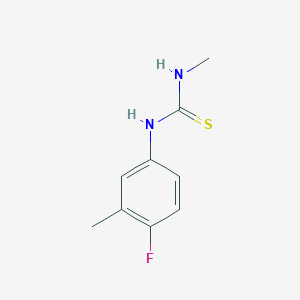

1-(4-fluoro-3-methylphenyl)-3-methylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluoro-3-methylphenyl)-N’-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur-containing analogs of ureas and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the fluoro and methyl groups on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methylphenyl)-N’-methylthiourea typically involves the reaction of 4-fluoro-3-methylaniline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(4-fluoro-3-methylphenyl)-N’-methylthiourea can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-fluoro-3-methylphenyl)-N’-methylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiourea group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The fluoro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted phenyl derivatives

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has shown potential in several therapeutic areas, primarily due to its biological activity against various diseases.

Anticancer Activity:

Research indicates that derivatives of thiourea compounds, including 1-(4-fluoro-3-methylphenyl)-3-methylthiourea, exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in human cancer cell lines, showing mean growth inhibition values that suggest effectiveness against tumors .

Anti-inflammatory Properties:

Thiourea derivatives are also recognized for their anti-inflammatory effects. They act as inhibitors of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them candidates for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity:

The compound has been evaluated for its antimicrobial properties, with findings suggesting effectiveness against a spectrum of bacteria and fungi. This indicates potential applications in developing new antibiotics or antifungal agents .

Synthesis and Structural Modification

This compound can serve as a precursor for synthesizing various heterocyclic compounds. The structural modifications of thioureas can lead to the formation of more complex molecules with enhanced biological activities. For instance, the incorporation of different substituents can yield compounds with improved pharmacological profiles .

Case Studies

Case Study 1: Antidiabetic Potential

A recent study investigated the effects of thiourea derivatives on diabetic animal models. The results indicated that these compounds significantly reduced blood glucose levels over a four-week treatment period, highlighting their potential as anti-diabetic agents.

Case Study 2: Antitumor Activity Assessment

In another study, this compound was tested against a panel of cancer cell lines following National Cancer Institute protocols. The compound demonstrated notable cytotoxicity, with IC50 values indicating effective inhibition of cell growth across multiple cancer types .

Summary of Findings

The application of this compound spans several fields:

Mécanisme D'action

The mechanism of action of N-(4-fluoro-3-methylphenyl)-N’-methylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The presence of the fluoro and methyl groups enhances its binding affinity and specificity towards certain molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-fluoro-3-methylphenyl)-N’-methylurea

- N-(4-fluoro-3-methylphenyl)-N’-ethylthiourea

- N-(4-fluoro-3-methylphenyl)-N’-methylcarbamate

Uniqueness

N-(4-fluoro-3-methylphenyl)-N’-methylthiourea is unique due to the presence of both the fluoro and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit higher potency and selectivity in its interactions with molecular targets, making it a valuable compound for research and development.

Activité Biologique

1-(4-Fluoro-3-methylphenyl)-3-methylthiourea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C10H12FN2S

- Molecular Weight : 218.28 g/mol

This compound is believed to exert its biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : The thiourea moiety can interact with various enzymes, potentially inhibiting their activity.

- Antioxidant Properties : The presence of the fluorine atom may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.

- Receptor Modulation : The compound may act as a modulator for certain receptors involved in inflammatory processes.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Shown to reduce inflammation in animal models.

- Antitumor Potential : Preliminary studies suggest it may inhibit tumor cell proliferation.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Reduced edema in carrageenan-induced paw edema model | |

| Antitumor | Inhibited growth of cancer cell lines in vitro |

Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its potential applications.

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.

-

Anti-inflammatory Research :

- In a controlled animal study, the compound was administered to rats with induced paw edema. Results showed a marked decrease in paw swelling compared to the control group, indicating anti-inflammatory properties.

-

Antitumor Activity :

- In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Propriétés

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-3-methylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2S/c1-6-5-7(3-4-8(6)10)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHKAAMPZKCLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=S)NC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.